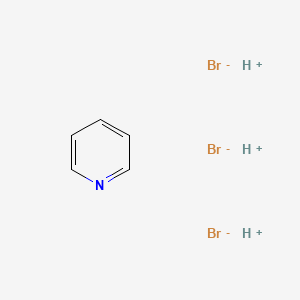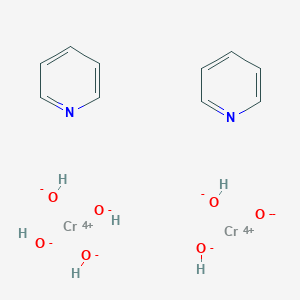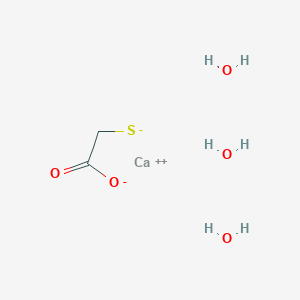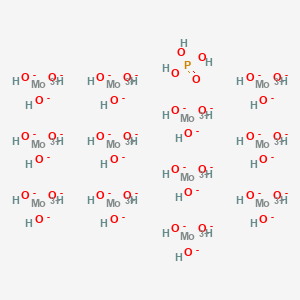![molecular formula C12H20O6 B8021182 [(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B8021182.png)
[(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol is a unique tricyclic ether alcohol. Known for its stable structure, this compound is a focal point in research due to its versatile chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol typically involves:
Starting Materials: : Appropriate precursors such as ketones, aldehydes, and alcohols.
Catalysts and Reagents: : Common reagents include strong acids or bases, and specific catalysts to induce cyclization.
Reaction Conditions: : Often performed under controlled temperature and pressure to ensure the integrity of the tricyclic structure.
Industrial Production Methods: On an industrial scale, the production involves:
Batch Processing: : Using large reactors to accommodate necessary volume.
Continuous Flow Synthesis: : For high efficiency and yield, involving automated systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound undergoes oxidation with agents like chromic acid or pyridinium chlorochromate, forming corresponding ketones or aldehydes.
Reduction: : It can be reduced using agents like lithium aluminium hydride, yielding simpler alcohol derivatives.
Substitution: : Common in reactions with halides, where the hydroxyl group can be replaced by a halogen atom.
Oxidizing Agents: : Chromic acid, pyridinium chlorochromate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Often organic solvents like dichloromethane or tetrahydrofuran.
Reaction Conditions: : Typically involve moderate temperatures and occasionally inert atmospheres to prevent side reactions.
Major Products: From oxidation, products like ketones or aldehydes. Reduction yields simpler alcohols, and substitution reactions provide various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Solvent Interactions: : Studies on solvent effects in chemical reactions.
Catalysis: : As a potential catalyst or catalyst precursor.
Enzyme Inhibition: : Investigating potential as an enzyme inhibitor.
Cell Signaling: : Studied for effects on cell signaling pathways.
Drug Development: : Possible use as a scaffold for developing new pharmaceuticals.
Diagnostics: : Research into its use in diagnostic reagents.
Materials Science: : Used in the development of new materials with unique properties.
Polymer Science: : As a monomer or comonomer in polymer production.
Wirkmechanismus
Effects: It interacts with molecular targets through its functional groups, often influencing biological pathways by binding to enzymes or receptors.
Molecular Targets and Pathways: Key targets include enzymes involved in metabolic pathways and cell signaling receptors. Its unique structure allows for specific interactions, often inhibiting or activating particular biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
[(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol: vs. similar tricyclic ethers.
Key Differences: : Unique functional groups or specific molecular configurations that impact reactivity and biological activity.
Stability: : More stable under various conditions compared to similar ethers.
Reactivity: : Specific functional groups allow for unique chemical reactions.
In essence, this compound is a compound with significant potential across diverse fields of study, boasting both stability and reactivity that make it a subject of ongoing scientific interest.
Let me know what else you're curious about.
Eigenschaften
IUPAC Name |
[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3/t6-,7+,8+,9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POORJMIIHXHXAV-CYNREMDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](OC3[C@@H]([C@H]2O1)OC(O3)(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4064-06-6 |
Source


|
| Record name | 1,2:3,4-di-O-isopropylidene-D-galactopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;(6S,7S)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8021149.png)

![(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one;hydroiodide](/img/structure/B8021168.png)
![[3-(2,5-Dimethoxybenzoyl)-5-hydroxy-1-benzofuran-4-yl]methyl-dimethylazanium;chloride;hydrate](/img/structure/B8021171.png)



![N-(6-Hydroxyhexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8021212.png)

